molecular formula C14H20FNO4S B2412929 3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide CAS No. 946265-67-4

3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide

Cat. No.: B2412929
CAS No.: 946265-67-4
M. Wt: 317.38
InChI Key: WYCGWXUZNLGHSR-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide is a synthetic organic compound that features a fluorophenoxy group, a tetrahydrofuran moiety, and a sulfonamide functional group

Scientific Research Applications

3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide could have several applications:

    Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

    Biology: Potential use as a probe to study biological pathways involving sulfonamides.

    Medicine: Exploration as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide typically involves multiple steps:

    Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent under basic conditions.

    Introduction of the tetrahydrofuran moiety: This step might involve the use of a tetrahydrofuran derivative, such as tetrahydrofuran-2-carboxaldehyde, in a nucleophilic addition reaction.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield lactones, while substitution could introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, sulfonamides act by mimicking natural substrates or inhibitors, binding to active sites of enzymes or receptors, and modulating their activity. The fluorophenoxy and tetrahydrofuran moieties could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl sulfonamides: Compounds with similar sulfonamide groups but different substituents on the aromatic ring.

    Tetrahydrofuran derivatives: Compounds featuring the tetrahydrofuran moiety but different functional groups.

Uniqueness

The unique combination of the fluorophenoxy group, tetrahydrofuran moiety, and sulfonamide functional group in 3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S/c15-12-4-6-13(7-5-12)19-9-2-10-21(17,18)16-11-14-3-1-8-20-14/h4-7,14,16H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCGWXUZNLGHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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